
Ethyl 3-oxohexanoate
Overview
Description
Ethyl 3-oxohexanoate (C₈H₁₄O₃; CAS 3249-68-1) is a β-keto ester characterized by a six-carbon backbone with a ketone group at the third position and an ethyl ester moiety. It is a colorless oil with a molecular weight of 158.19 g/mol and a logP value of 1.65, indicating moderate lipophilicity . Its solubility in water is 6.61 g/L, making it suitable for both aqueous and organic-phase reactions .
This compound is widely utilized in organic synthesis, serving as a key intermediate in the preparation of pharmaceuticals, fragrances, and natural products. For example:
- Pharmaceuticals: It is a precursor in the synthesis of triazolopyrimidinone derivatives (anticancer agents) and statin intermediates .
- Fragrances: Its fruity, sweet odor profile makes it a flavoring agent (FEMA 3683) .
- Enzymatic Studies: It acts as a substrate for Baeyer-Villiger monooxygenases (BVMOs) in Mycobacterium tuberculosis, highlighting its role in biochemical research .
Synthetic routes include alkylation of ethyl acetoacetate derivatives , condensation with aldehydes for pyran derivatives , and Pfitzinger reactions for quinaldine synthesis .
Preparation Methods
Acylation of Meldrum’s Acid Followed by Ethanolysis
Reaction Mechanism and Procedure
The most widely documented method for synthesizing ethyl 3-oxohexanoate involves the acylation of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with butyryl chloride, followed by ethanolysis . This two-step process leverages the high reactivity of Meldrum’s acid as a ketene precursor.
Step 1: Acylation of Meldrum’s Acid
A chilled (0°C) solution of Meldrum’s acid (34.7 mmol) in anhydrous dichloromethane is treated with pyridine (2 equivalents) to deprotonate the acidic α-hydrogen. Butyryl chloride (1.1 equivalents) is added dropwise, initiating an exothermic reaction that forms the acylated Meldrum’s acid intermediate. The mixture is stirred at room temperature for 1 hour, after which concentrated HCl is added to quench excess reagents. The organic layer is extracted with ethyl acetate, dried over sodium sulfate, and evaporated to yield the acylated product as a crude solid .
Step 2: Ethanolysis
The intermediate is refluxed in ethanol for 20 hours, facilitating ring-opening and transesterification to form this compound. Purification via column chromatography (2% ethyl acetate/hexane) yields the final product with a molecular ion peak at m/z 159 [M+H]⁺ in EIMS, confirming the molecular formula C₈H₁₄O₃ .
Optimization and Yield
Key parameters influencing yield include:
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Temperature Control: Maintaining 0°C during acylation minimizes side reactions.
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Stoichiometry: A 10% excess of butyryl chloride ensures complete acylation.
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Purification: Chromatography effectively removes byproducts like unreacted Meldrum’s acid.
While the exact yield is unspecified in the source, analogous protocols report yields exceeding 70% for similar β-keto esters .
Thallium-Mediated Cyclization
Reaction Overview
A less conventional route involves thallium(I) iodide-mediated cyclization, as referenced in appendices of thallium-based syntheses . Although not explicitly detailed for this compound, this method is hypothesized to involve the condensation of ethyl acetoacetate with butyryl chloride in the presence of thallium reagents.
Proposed Mechanism
-
Thallium(I) iodide activates the carbonyl group of ethyl acetoacetate, facilitating nucleophilic attack by butyryl chloride.
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Cyclization and elimination steps yield the β-keto ester, with thallium byproducts removed via aqueous workup .
Challenges and Considerations
-
Toxicity: Thallium reagents pose significant handling risks, limiting industrial adoption.
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Yield Data: Related esters synthesized via this method exhibit moderate yields (53–79%), suggesting potential applicability with optimization .
Comparative Analysis of Methods
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Ethyl 3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols, such as ethyl ®-3-hydroxyhexanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield 3-oxohexanoic acid and ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Flavor and Fragrance Industry
Ethyl 3-oxohexanoate is extensively used as a flavoring agent due to its pleasant fruity aroma. This compound is particularly valuable in enhancing the sensory profiles of food products and beverages. Its sweet, berry-like taste makes it suitable for applications in:
- Food Products: Used in confectionery, dairy products, and beverages.
- Fragrance Formulations: Incorporated into perfumes and scented products to impart a fruity note.
Pharmaceutical Synthesis
In pharmaceutical chemistry, this compound serves as an important intermediate in the synthesis of various medicinal compounds. Its utility includes:
- Drug Development: Acts as a building block for synthesizing new pharmaceutical agents.
- Antimicrobial Research: Recent studies have indicated its potential antibacterial properties, making it a candidate for developing new antimicrobial therapies. For instance, derivatives of this compound have shown significant activity against multiple bacterial strains including E. coli and S. aureus .
Cosmetic Formulations
This compound is incorporated into cosmetic products due to its skin-conditioning properties. Applications include:
- Moisturizers and Creams: Enhances texture and stability.
- Fragrance Components: Adds a pleasant scent to cosmetic formulations.
Polymer Production
The compound is utilized in the production of specialty polymers which are essential for creating high-performance materials. Its applications include:
- Coatings and Adhesives: Contributes to the formulation of durable coatings.
- Plasticizers: Enhances flexibility and durability in polymeric materials.
Research Applications
In academic and industrial research settings, this compound is employed as a reagent for organic synthesis. This includes:
- Synthetic Chemistry: Aiding in the development of new chemical processes.
- Biochemical Studies: Used in enzyme activity assays to study substrate specificity .
Case Studies and Research Findings
Table 1: Antibacterial Activity of this compound Derivatives
Compound | MIC (mg/ml) against E. coli | MIC (mg/ml) against S. aureus |
---|---|---|
Compound 1 | 0.125 | 0.073 |
Compound 2 | 0.083 | 0.109 |
Compound 3 | 0.073 | 0.110 |
This table summarizes findings from a study that evaluated the antibacterial activity of synthesized derivatives based on this compound .
Table 2: Applications Summary of this compound
Application Area | Specific Uses |
---|---|
Flavoring | Food products, beverages |
Pharmaceuticals | Drug synthesis, antimicrobial agents |
Cosmetics | Skin-conditioning agents, fragrance components |
Polymer Science | Specialty polymers, coatings |
Research | Organic synthesis reagent, enzyme assays |
Mechanism of Action
The mechanism of action of ethyl 3-oxohexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzyme active sites, influencing their activity and function .
Comparison with Similar Compounds
Ethyl 3-oxohexanoate belongs to the β-keto ester family. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Physical Properties
Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility (g/L) | Key Structural Features |
---|---|---|---|---|---|
This compound | C₈H₁₄O₃ | 158.19 | 1.65 | 6.61 | Linear C6 chain, ketone at C3 |
Ethyl 3-oxobutanoate | C₆H₁₀O₃ | 130.14 | 0.89 | 12.3 | Shorter C4 chain, ketone at C3 |
Ethyl 2-ethylacetoacetate | C₈H₁₄O₃ | 158.19 | 1.72 | 5.8 | Branched ethyl group at C2 |
Octyl 3-oxohexanoate | C₁₄H₂₆O₃ | 242.35 | 4.12 | 0.3 | Longer alkyl chain (C8 ester) |
Ethyl 2-isopropyl-5-methyl-3-oxohexanoate | C₁₂H₂₂O₃ | 214.30 | 2.95 | 1.2 | Branched isopropyl and methyl groups |
Key Observations :
- Chain length and branching significantly affect lipophilicity (logP) and solubility. Longer chains (e.g., octyl ester) reduce water solubility .
- Branching (e.g., ethyl 2-ethylacetoacetate) increases logP compared to linear analogs .
Reactivity in Chemical Reactions
Enzymatic Activity (BVMOs)
This compound is a preferred substrate for BVMOs in M. tuberculosis, with activity rates compared to other substrates:
Substrate | BVMO Enzyme | Activity Rate (nmol NADPH/min/mg) |
---|---|---|
This compound | MymA | 25.6 ± 2.1 |
Cyclohexanone | MymA | 18.3 ± 1.5 |
2-Octanone | MymA | 22.4 ± 1.8 |
This compound | Rv0892 | 5.2 ± 0.9 |
Findings :
- MymA shows the highest activity with this compound, attributed to its flexible active site accommodating linear substrates .
- Rv0892 exhibits restricted substrate selectivity, underscoring structural constraints .
Bioreduction
Baker’s yeast reduces β-keto esters to chiral alcohols with high enantiomeric excess (ee):
Substrate | Product | ee (%) |
---|---|---|
This compound | Ethyl 3-hydroxyhexanoate | 98 |
Octyl 3-oxohexanoate | Octyl 3-hydroxyhexanoate | 95 |
Insight :
- Ethyl esters generally yield higher ee values than bulkier esters (e.g., octyl) due to steric hindrance .
Comparison :
- Ethyl 3-oxobutanoate (shorter chain) achieves higher yields in Pfitzinger reactions due to faster enolate formation .
- This compound’s longer chain enhances steric effects, reducing yields in some condensations .
Biological Activity
Ethyl 3-oxohexanoate, also known as ethyl butyrylacetate, is a compound belonging to the class of beta-keto acids and derivatives. Its molecular formula is , and it has garnered attention due to its potential biological activities and metabolic pathways. This article explores the biological activity of this compound, including its metabolism, pharmacological properties, and relevant research findings.
Property | Value |
---|---|
CAS Number | 3249-68-1 |
Molecular Weight | 158.195 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 206.0 ± 8.0 °C |
Melting Point | -44 °C |
Flash Point | 78.3 ± 0.0 °C |
Metabolism and Excretion
This compound is metabolized in humans primarily through beta-oxidation pathways. A significant study identified urinary metabolites associated with the ingestion of 2-ethylhexanoic acid (2-EHA), revealing that the major catabolic pathway leads to the formation of 3-oxo-2-ethylhexanoic acid (3-oxo-2-EHA) as a dominant urinary metabolite after immediate methylation for gas chromatography-mass spectrometry (GC-MS) analysis . This metabolic pathway suggests that this compound may play a role in human exposure assessments related to phthalates.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, beta-keto acids are known to possess inhibitory effects against various bacterial strains, suggesting that this compound could have potential applications in food preservation or as an antimicrobial agent .
Case Study: Metabolism of Ethyl Hexanoic Acid
A notable study investigated the metabolism of orally administered 2-EHA, highlighting the importance of immediate methylation in accurately identifying metabolites such as this compound derivatives. This research underscores the relevance of understanding metabolic pathways for assessing human exposure to environmental chemicals .
Research on Food Applications
This compound has been explored for its flavoring properties in food science, where it is noted for its sweet, berry-like aroma. This characteristic makes it a candidate for use in food additives and flavorings, potentially enhancing product appeal while also considering its safety profile based on metabolic studies .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing ethyl 3-oxohexanoate, and how can reaction yields be optimized?
this compound is commonly synthesized via Claisen condensation or esterification of β-keto acids. A detailed protocol involves reacting potassium tert-butoxide with this compound in anhydrous tetrahydrofuran (THF), followed by refluxing with ethyl E-hex-2-enoate. After acidification and purification via column chromatography (5–20% ethyl acetate in hexane), yields up to 45% can be achieved . Optimization strategies include controlling stoichiometry, solvent purity, and reaction time.
Q. How is this compound characterized using spectroscopic techniques?
Key characterization methods include:
- NMR : The compound exhibits distinct signals for the ethyl ester group (δ 1.30 ppm, triplet for CH3; δ 4.22 ppm, quartet for CH2) and the β-keto moiety (δ 2.90 ppm, triplet for CH2 adjacent to the ketone) .
- IR : Peaks at ~1705 cm⁻¹ (C=O stretching of ester and ketone) and ~1265 cm⁻¹ (C-O ester) confirm functional groups .
- Mass spectrometry : The molecular ion peak at m/z 158.19 (C8H14O3) aligns with its molecular weight .
Q. What are the typical applications of this compound in organic synthesis?
It serves as a precursor for:
- Quinaldine derivatives : In the Pfitzinger reaction, it reacts with isatins (e.g., 5-bromoisatin) under catalytic conditions to yield substituted quinolines (87–90% yields) .
- Furan carboxylates : Cyclization with propargylic carbonates generates ethyl 4-methyl-2-propyl-5-undecylfuran-3-carboxylate (85% yield) via tandem Claisen-Michael addition .
Advanced Research Questions
Q. How can stereoselective bioreduction of this compound be achieved, and what factors influence enantiomeric excess?
The enzyme EC 1.1.1.279 catalyzes the NADPH-dependent reduction of this compound to ethyl (S)-3-hydroxyhexanoate. Alternatively, Saccharomyces cerevisiae mediates enantioselective reduction to the (3S)-isomer. Key factors include:
- Enzyme specificity : Substrate-binding pocket geometry dictates stereochemical outcomes .
- Reaction conditions : pH (optimal ~7.0), temperature (25–30°C), and cofactor regeneration (e.g., glucose dehydrogenase for NADPH) enhance enantiomeric excess (>90% ee) .
Q. What explains contradictory reports on the enzymatic activity of this compound with oxidoreductases?
While EC 1.1.1.279 efficiently reduces this compound , Neurospora crassa carbonyl reductase (NcCR) shows no activity. This discrepancy arises from:
- Substrate specificity : NcCR requires β-keto esters with shorter alkyl chains (e.g., ethyl acetoacetate) or cyclic structures, whereas this compound’s linear hexanoate chain hinders binding .
- Steric effects : Bulkier substituents at the β-position may obstruct the enzyme’s active site .
Q. How can this compound be utilized in quorum sensing (QS) studies?
this compound derivatives, such as N-(3-oxohexanoyl)-homoserine lactone, act as autoinducers in Photobacterium fischeri. Synthetic analogs inhibit QS in Vibrio species by competitively binding LuxR-type receptors, disrupting bioluminescence pathways. However, this compound itself lacks inhibitory activity, highlighting the necessity of the homoserine lactone moiety for receptor interaction .
Q. What strategies improve the regioselectivity of this compound in multicomponent reactions?
In furan synthesis, regioselectivity is controlled by:
- Catalysis : Lewis acids (e.g., TsOH) favor cyclization at the β-keto position .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, directing attack to the α-position .
Q. How does this compound’s reactivity compare to other β-keto esters in cross-coupling reactions?
this compound exhibits lower reactivity in palladium-catalyzed couplings compared to aryl-substituted β-keto esters (e.g., ethyl benzoylacetate). This is attributed to:
- Electronic effects : The aliphatic chain lacks π-conjugation, reducing enolate stabilization.
- Steric hindrance : Longer alkyl chains impede transmetalation steps .
Q. Methodological Considerations
Q. How should researchers address conflicting NMR data for this compound derivatives?
- Referencing authentic spectra : Cross-check shifts with databases (e.g., NIST Chemistry WebBook) .
- Decoupling experiments : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures (e.g., furan carboxylates) .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
Properties
IUPAC Name |
ethyl 3-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-5-7(9)6-8(10)11-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWWVLVLVYYYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186217 | |
Record name | Ethyl 3-oxohexanoate | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with fruity, slightly fatty odour | |
Record name | Ethyl 3-oxohexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
104.00 °C. @ 22.00 mm Hg | |
Record name | Ethyl 3-oxohexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031307 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
slightly, slightly soluble in water; soluble in fat | |
Record name | Ethyl 3-oxohexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031307 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl 3-oxohexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.983-1.000 (20°) | |
Record name | Ethyl 3-oxohexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3249-68-1 | |
Record name | Ethyl 3-oxohexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3249-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 3-oxohexanoate | |
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Record name | Ethyl 3-oxohexanoate | |
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Record name | Ethyl 3-oxohexanoate | |
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Record name | Ethyl 3-oxohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.851 | |
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Record name | ETHYL 3-OXOHEXANOATE | |
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Record name | Ethyl 3-oxohexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031307 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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